Delcasertib, also known as KAI-9803 or BMS-875944, is a potent and selective inhibitor of delta-protein kinase C (δPKC). This compound has garnered attention due to its potential therapeutic applications, particularly in the context of cardiovascular diseases and cancer. Delcasertib is designed to modulate the activity of protein kinase C delta, which plays a crucial role in various cellular processes, including apoptosis and cell proliferation.
Delcasertib is classified as a synthetic peptide inhibitor. It is derived from the δV1-1 portion of δPKC, which is conjugated to a cell-penetrating peptide derived from the human immunodeficiency virus type 1 transactivator protein (TAT47–57) via a disulfide bond. This structure allows it to effectively penetrate cellular membranes and exert its pharmacological effects. The compound is available for research purposes from various suppliers, with prices varying based on quantity, ranging from $213 for 1 mg to $2,180 for 100 mg .
The synthesis of Delcasertib involves several key steps:
Delcasertib has a complex molecular structure characterized by its large size and specific functional groups:
The structure includes multiple arginine residues that enhance its ability to cross cellular membranes due to their positive charge, which interacts favorably with negatively charged phospholipid membranes .
Delcasertib's chemical reactions primarily involve its interaction with δPKC:
The mechanism of action of Delcasertib involves several steps:
Delcasertib exhibits several notable physical and chemical properties:
Delcasertib has potential applications across various scientific fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3